molecular formula C10H14N2 B1603730 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 422318-36-3

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1603730
M. Wt: 162.23 g/mol
InChI Key: NJFPGSCEQVZTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the CAS Number: 422318-36-3 . It has a molecular weight of 162.23 and its IUPAC name is 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Synthesis Analysis

The synthesis of benzodiazepines has been reported in several studies . For instance, Baxendale described a flow synthesis of benzodiazepines as a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .


Molecular Structure Analysis

The InChI code for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is 1S/C10H14N2/c1-8-2-3-10-9 (6-8)7-11-4-5-12-10/h2-3,6,11-12H,4-5,7H2,1H3 . This indicates the presence of 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has a molecular weight of 162.23 . It is a white to yellow solid and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Mechanism of Action and Synthesis

Benzodiazepines, including derivatives like 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, are primarily known for their interaction with the GABA_A receptor, enhancing the inhibitory effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. Research has delved into the chemical pathways and synthesis of these compounds, contributing to our understanding of their potential applications beyond their primary use.

One study details the alkaline hydrolysis of diazepam , a closely related benzodiazepine, providing insight into the chemical behavior and potential modifications of the benzodiazepine structure under various conditions (Yang, 1998). This research may have implications for the development of new derivatives with specific therapeutic profiles.

Novel Synthetic Routes

Innovative synthetic approaches for benzodiazepine derivatives, including tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives , have been developed. These methods offer alternative pathways for creating compounds with potentially varied biological activities (Shaabani et al., 2009). Such research is crucial for expanding the utility of benzodiazepines in therapeutic settings.

Pharmacological Research

Investigations into the metabolism and pharmacological properties of benzodiazepines contribute to a deeper understanding of how these compounds interact with biological systems. For instance, the metabolism of diazepam in vitro has been studied to identify its metabolic pathways, leading to insights that could influence the design of new drugs with enhanced efficacy and reduced side effects (Schwartz & Postma, 1968).

Application in Therapy

Beyond their well-known use in treating anxiety and convulsive disorders, benzodiazepines' effects on ion channels, such as the GABA_A channel conductance increase by diazepam , point to potential applications in modulating neurotransmitter activity for various therapeutic purposes (Eghbali et al., 1997).

Safety And Hazards

The safety information for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11-12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFPGSCEQVZTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609437
Record name 7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

422318-36-3
Record name 7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 2
Reactant of Route 2
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 3
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 4
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 5
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 6
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.